2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1H-indole moiety linked via a 2-oxoacetamide group to a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl (CF₃) group at the 8-position. The indole ring contributes aromatic and hydrogen-bonding capabilities, while the triazolopyridine core enhances metabolic stability and electron-deficient character. The CF₃ group at the 8-position likely improves lipophilicity and influences target binding through steric and electronic effects.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2/c19-18(20,21)12-5-3-7-26-14(24-25-16(12)26)9-23-17(28)15(27)11-8-22-13-6-2-1-4-10(11)13/h1-8,22H,9H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFEMUAAVBNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the triazole moiety are known to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Triazole compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related triazolothiadiazine derivatives.
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 2034551-02-3) is a novel synthetic derivative that combines the indole and triazole moieties. This article explores its biological activity, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 387.3 g/mol. The structure features a trifluoromethyl group attached to a triazole ring, which is known for enhancing biological activity in various compounds.
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is crucial for this activity, as it enhances the interaction with microbial targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds with indole and triazole components. For instance, certain derivatives have been reported to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as HePG-2 and Caco-2 . The specific mechanism involves intercalation into DNA and disruption of topoisomerase function.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may reduce tumor growth.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Key Observations
Core Heterocycle Influence: The triazolopyridine core in the target compound offers a balance of electron deficiency and planar geometry, favoring interactions with aromatic residues in binding pockets. The oxadiazole-based analog lacks the electron-deficient triazole ring, which may reduce metabolic stability but improve solubility due to the sulfanyl group.
Substituent Effects: The 8-CF₃ group in the target compound vs. Indole positioning: The target compound’s indole is linked via a 2-oxoacetamide, enabling flexible hydrogen bonding. In , the indole is part of a hydrazone system, which may confer pH-sensitive reactivity but lower stability.
Pharmacokinetic Implications :
- The CF₃ group in both the target compound and enhances resistance to oxidative metabolism, a critical advantage in drug design.
- Methylsulfanyl () and methoxy groups () may increase susceptibility to Phase I metabolism compared to CF₃.
Research Findings and Limitations
- Synthetic Feasibility : The triazolopyridine scaffold in the target compound is synthetically challenging due to regioselective CF₃ incorporation, whereas oxadiazole derivatives () are more straightforward to synthesize.
- Knowledge Gaps: Limited empirical data on binding affinity, toxicity, or metabolic profiles necessitates further SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
